

What is the chemical structure of Furoyl-leucine?

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Compound of Interest

Compound Name: **Furoyl-leucine**

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Furoyl-leucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine, systematically known as (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, is a unique N-acyl amino acid. It is structurally characterized by the covalent linkage of a furoyl group, derived from 2-furoic acid, to the amino group of L-leucine via an amide bond.^[1] This molecule merges the distinct properties of a heterocyclic aromatic moiety with those of an essential branched-chain amino acid, suggesting a potential for unique biological activities. While direct and extensive research on **Furoyl-leucine** is limited, this guide provides an in-depth look at its chemical structure, a detailed synthesis protocol, and explores its potential biological significance by examining the well-documented roles of its constituent components.

Chemical Structure and Physicochemical Properties

Furoyl-leucine is an organic molecule with the chemical formula C₁₁H₁₅NO₄.^[1] Its structure is defined by the amide bond between the carboxyl group of 2-furoic acid and the amino group of L-leucine.

Key Structural Identifiers:

- IUPAC Name: (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid[[1](#)]
- Molecular Formula: C₁₁H₁₅NO₄[[1](#)]
- Canonical SMILES: CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1
- InChI Key: LXBURZIESWDWIV-QMMMGPOBSA-N[[1](#)]

Physicochemical Data

A summary of the key physicochemical properties of **Furoyl-leucine** is presented in the table below.

Property	Value	Source
Molecular Weight	225.24 g/mol	PubChem[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₄	PubChem[1]
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	225.10010796 Da	PubChem[1]
Topological Polar Surface Area	79.5 Å ²	PubChem[1]

Synthesis of Furoyl-leucine

The synthesis of **Furoyl-leucine** is achieved through a standard amide coupling reaction between 2-furoic acid and L-leucine. This process typically involves the activation of the carboxylic acid group of 2-furoic acid to facilitate nucleophilic attack by the amino group of L-leucine.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol outlines a common and effective method for the synthesis of **Furoyl-leucine** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBr) as coupling agents.

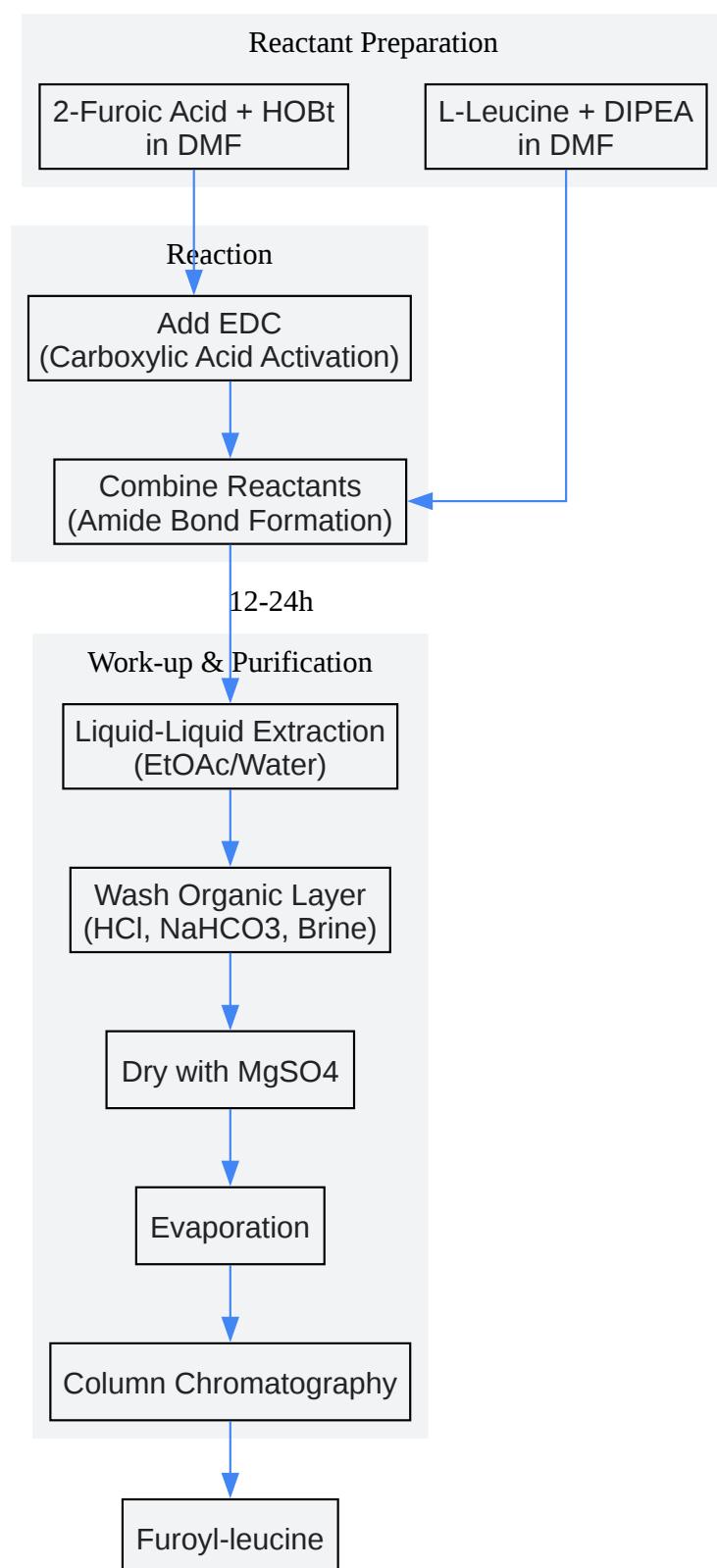
Materials:

- 2-Furoic acid
- L-Leucine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: In a clean, dry round-bottom flask, dissolve 2-furoic acid (1.0 eq) and HOBr (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature until all solids are dissolved.
- Activation: Add EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
- Addition of Amino Acid: In a separate flask, dissolve L-leucine (1.1 eq) in anhydrous DMF with DIPEA (2.5 eq) to act as a base. Add this solution dropwise to the activated 2-furoic acid mixture.
- Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 .
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **Furoyl-leucine**.
 - The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **Furoyl-leucine**.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological effects of **Furoyl-leucine**, its structure suggests potential interactions with biological systems based on the known activities of the furoyl moiety and L-leucine.

The Furoyl Moiety

The furoyl group is a structural component found in numerous biologically active compounds. Its presence can influence a molecule's physicochemical properties, such as its ability to interact with biological targets. Research on various furoyl-containing compounds has indicated potential therapeutic applications, including anticancer and insecticidal properties.

The Role of L-Leucine in mTOR Signaling

L-leucine is an essential branched-chain amino acid renowned for its role in regulating protein metabolism. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The mTOR Signaling Pathway:

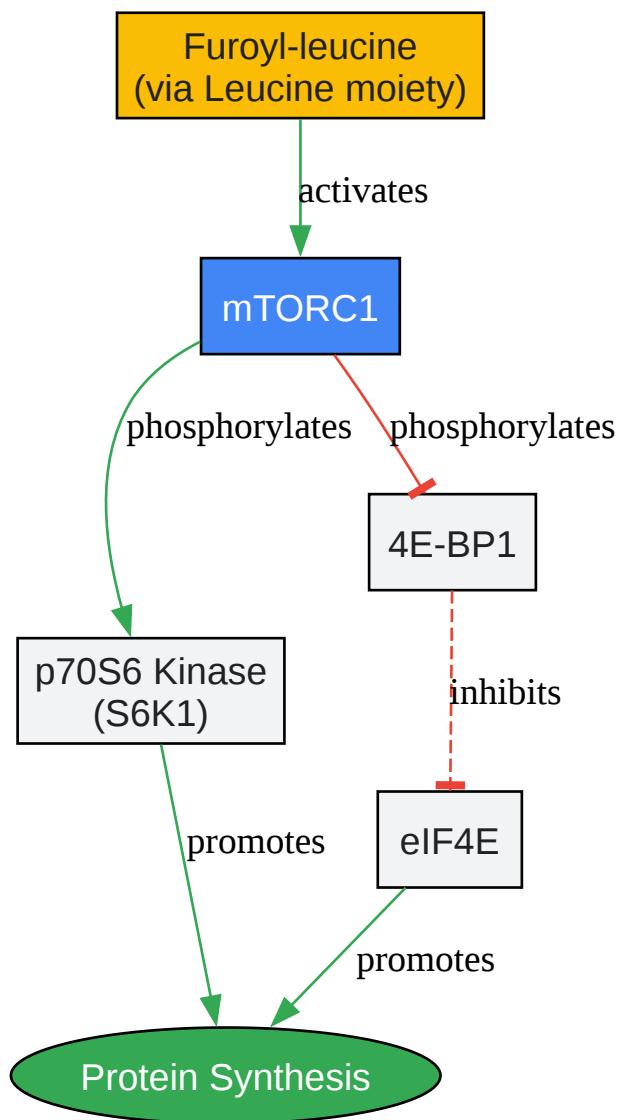
The activation of mTOR, specifically mTOR Complex 1 (mTORC1), by leucine is a critical step in initiating protein synthesis.[\[4\]](#) This pathway integrates signals from nutrients (like amino acids), growth factors, and cellular energy status. Leucine's presence signals nutrient availability, leading to the activation of mTORC1.[\[4\]](#) Once activated, mTORC1 phosphorylates several downstream targets, including:

- p70S6 Kinase (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[\[2\]](#)
- 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.[\[2\]](#)

The combined effect is a significant upregulation of protein synthesis, which is crucial for muscle growth and maintenance.[\[2\]](#)

Given that **Furoyl-leucine** retains the core structure of leucine, it is plausible that it could modulate the mTOR signaling pathway. The furoyl group may influence its transport into cells, its interaction with cellular targets, or its metabolic stability, potentially leading to a modified or prolonged effect on mTOR signaling compared to free leucine. However, this remains a hypothesis that requires experimental validation.

mTOR Signaling Pathway Diagram



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Caption: The mTOR signaling pathway activated by leucine.

Conclusion

Furoyl-leucine is a fascinating hybrid molecule with a well-defined chemical structure that can be synthesized through standard organic chemistry techniques. While direct biological data is currently unavailable, the known roles of its constituent parts—the bioactive furoyl group and the mTOR-activating L-leucine—provide a strong rationale for its investigation as a potential modulator of cellular processes, particularly protein synthesis and cell growth. Further research is warranted to elucidate the specific biological activities of **Furoyl-leucine** and to determine if the furoyl modification imparts novel therapeutic properties.

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